Product packaging for Lapatinib-13C2,15N(Cat. No.:CAS No. 1246819-07-7)

Lapatinib-13C2,15N

Cat. No.: B585334
CAS No.: 1246819-07-7
M. Wt: 584.0 g/mol
InChI Key: BCFGMOOMADDAQU-GROHAHKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lapatinib (B449) as a Dual Tyrosine Kinase Inhibitor in Preclinical Context

Lapatinib is an orally active small molecule that functions as a reversible, dual tyrosine kinase inhibitor. drugbank.comnih.gove-crt.org It targets the intracellular kinase domains of two key receptors involved in cell growth and proliferation: the Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2 or neu). drugbank.comrsc.org The overexpression of these receptors is a hallmark of several types of cancer, particularly breast cancer. nih.gov

Historical Context of Preclinical Discovery and Early Development

The preclinical development of Lapatinib began in 1991 with the strategic goal of creating a potent and selective inhibitor of both EGFR and HER2 kinases. researchgate.netoup.com This dual-targeting approach was a deliberate effort to create a more effective agent than those targeting only a single receptor. e-crt.orgrsc.org A comprehensive preclinical evaluation program was established to identify a lead compound and validate its dual-action mechanism. rsc.org These early studies confirmed that Lapatinib could potently inhibit the kinase activity of both receptors and, as a result, block the growth of tumor cells that overexpress them in both laboratory cell cultures and in animal models. nih.gov The first-in-human clinical studies were initiated in 2001, marking a significant milestone in its development. researchgate.netoup.com

Table 1: Key Milestones in the Preclinical and Early Clinical Development of Lapatinib

YearMilestoneSignificanceReference
1991Initiation of Preclinical DevelopmentThe start of the research program to discover a dual EGFR/HER2 inhibitor. researchgate.netoup.com
2001First-in-Human Clinical StudyTransition from preclinical research to clinical evaluation in humans. researchgate.netoup.com
2003Proof of Concept (POC) Milestone AchievedEstablished a clear path towards a registrational indication for the drug. researchgate.netoup.com

Foundational Preclinical Research Themes of Lapatinib

The preclinical research on Lapatinib established several key themes that underscored its therapeutic potential.

Mechanism of Action: In vitro studies demonstrated that Lapatinib inhibits the phosphorylation of both EGFR and HER2. This action blocks the activation of critical downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. e-crt.orgnih.gov

Activity in Trastuzumab-Resistant Models: A significant focus of preclinical investigation was Lapatinib's activity in the context of resistance to trastuzumab, another HER2-targeting therapy. Studies showed that Lapatinib was effective in inhibiting the growth of trastuzumab-resistant breast cancer cell lines. oup.comnih.gov This suggested that Lapatinib could offer a therapeutic option for patients whose disease had progressed on trastuzumab-based therapies.

Synergy with Chemotherapy: Preclinical models explored the potential for combination therapy. For instance, in vitro studies revealed an additive effect when Lapatinib was used in combination with 5-fluorouracil, the active metabolite of the chemotherapy drug capecitabine (B1668275). drugbank.com

Impact on Cancer Stem Cells: Research using non-adherent mammosphere cultures, which are enriched for tumor-initiating cells, showed that Lapatinib could reduce the formation of these spheres in DCIS cell lines, including those positive for HER2. nih.gov

Central Nervous System (CNS) Penetration: A critical challenge in treating brain metastases is the blood-brain barrier, which prevents many drugs from reaching the brain. Preclinical mouse models suggested that Lapatinib was capable of crossing this barrier and could prevent the outgrowth of HER2-overexpressing cancer cells in the brain. nih.gov

Table 2: Summary of Foundational Preclinical Findings for Lapatinib

Research FindingModel SystemImplicationReference
Inhibition of EGFR and HER2 phosphorylationCancer cell linesConfirmed the dual-target mechanism of action. nih.gov
Inhibition of downstream signaling (MAPK, PI3K/Akt)Cancer cell linesElucidated the molecular pathways affected by the drug. e-crt.orgnih.gov
Activity against trastuzumab-resistant cellsTrastuzumab-resistant breast cancer cell linesDemonstrated potential to overcome a key clinical resistance mechanism. oup.comnih.gov
Additive effect with capecitabine's active metaboliteIn vitro tumor cell linesProvided a rationale for combination therapy. drugbank.com
Reduced mammosphere formationDCIS cell linesSuggested activity against cancer stem-like cells. nih.gov
Prevention of brain metastasis outgrowthMouse modelsIndicated potential for treating or preventing CNS disease. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246819-07-7

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

584.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1

InChI Key

BCFGMOOMADDAQU-GROHAHKRSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Isomeric SMILES

CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N;  GSK 572016-13C2,15N;  GW 572016-13C2,15N;  GW 572016X-13C2,15N; 

Origin of Product

United States

Synthetic Chemistry and Characterization of Lapatinib 13c2,15n

Chemical Synthesis of Lapatinib (B449) Precursors

The synthesis of Lapatinib, a complex heteroaromatic molecule, involves the assembly of several key precursors. The core structure is a 4-anilinoquinazoline, which is built upon and further functionalized. A common synthetic route involves the coupling of a quinazoline (B50416) core with an aniline (B41778) fragment and a furan-containing side chain.

One established method for creating the quinazoline portion begins with commercially available materials like 2-amino-5-nitrobenzonitrile (B98050) google.com. The synthesis proceeds through multiple steps to construct the quinazoline ring system, which is then halogenated, typically at the 4-position (e.g., 4-chloro-6-iodo-quinazoline), to prepare it for subsequent coupling reactions google.com.

The aniline portion, specifically 3-chloro-4-(3-fluorobenzyloxy)aniline, is synthesized separately and then coupled with the activated quinazoline core google.com. The final key precursor is the side chain attached at the 6-position of the quinazoline ring. This often starts with a furan (B31954) ring, which is functionalized to an aldehyde, such as 5-(4-{3-chloro-4-(3-fluoro-benzyloxy)anilino}-6-quinazolinyl)-furan-2-carbaldehyde google.com. This aldehyde is the attachment point for the amine-containing side chain. A crucial final step in the synthesis of the unlabeled drug is a reductive amination reaction between the furan-2-carbaldehyde intermediate and 2-(methylsulfonyl)ethylamine to install the side chain rsc.org.

Recent research has also focused on developing more sustainable manufacturing routes, for example, by using heterogeneous Pd/C catalysts for coupling reactions and catalytic hydrogenation with H2 gas for the reductive amination, replacing less atom-efficient hydride reagents rsc.org.

Table 1: Key Precursors in Lapatinib Synthesis

Precursor Name Role in Synthesis Reference
2-Amino-5-nitrobenzonitrile Starting material for the quinazoline core google.com
4-Chloro-6-iodo-quinazoline Halogenated quinazoline intermediate for coupling google.com
3-Chloro-4-(3-fluorobenzyloxy)aniline Aniline component for coupling with the quinazoline core google.com
5-Formyl-2-furanboronic acid Furan component used in Suzuki coupling reactions nih.gov

Strategies for Site-Specific Incorporation of Carbon-13 and Nitrogen-15 (B135050) Isotopes

The synthesis of Lapatinib-13C2,15N requires the precise introduction of stable isotopes into the molecule. The IUPAC name, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-¹³C₂)ethyl(¹⁵N)amino)methyl]furan-2-yl]quinazolin-4-amine, confirms that the labels are located on the two-carbon ethyl group and the adjacent nitrogen atom of the side chain nih.gov. This specific placement necessitates a synthetic strategy that utilizes a pre-labeled building block.

Isotopic Labeling Methodologies

The most common strategy for producing molecules like this compound is to incorporate the isotopes via a labeled synthetic precursor rather than attempting to exchange atoms on the final, complex drug molecule chemicalsknowledgehub.com. For this compound, the key labeled starting material is a derivative of ethanolamine, such as N-(Benzyloxycarbonyl)ethanolamine-13C2,15N pharmaffiliates.com.

Challenges in Isotopic Synthesis of Complex Molecules

To mitigate costs and reduce the generation of isotopic waste, synthetic chemists often design routes where the isotope is introduced as late as possible chemicalsknowledgehub.comacs.org. However, late-stage functionalization can be chemically complex and may require significant optimization. Furthermore, the position of the label must be chosen carefully to ensure it is metabolically stable, meaning it is not cleaved from the molecule during biological studies, which would render the label useless for tracking the parent compound chemicalsknowledgehub.com. In the case of this compound, placing the labels on the backbone of the side chain is a robust strategy to ensure this stability chemicalsknowledgehub.comxenotech.com.

Spectroscopic and Advanced Analytical Characterization of this compound

Following synthesis, the newly created this compound must undergo rigorous analytical testing to confirm its identity, purity, and the precise location and extent of isotopic labeling.

Confirmation of Isotopic Enrichment and Purity for Research Applications

The primary technique for confirming isotopic enrichment and measuring the chemical purity of this compound is mass spectrometry (MS), typically coupled with liquid chromatography (LC) xenotech.cominnovareacademics.in. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides accurate mass measurements that can verify the incorporation of the three additional neutrons (two from ¹³C and one from ¹⁵N), resulting in a molecular weight that is approximately 3 Da higher than the unlabeled analogue nih.govxenotech.com.

LC-MS/MS methods are essential for quantitative analysis in biological matrices, such as plasma innovareacademics.inplos.orgnih.gov. In these applications, this compound serves as an ideal internal standard. Because it is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer, allowing it to accurately correct for variations in sample extraction recovery and matrix effects innovareacademics.inresearchgate.netnih.gov. Purity is also assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, which separates the main compound from any synthetic impurities or starting materials rjptonline.orgvivanls.com.

Table 2: Analytical Techniques for Characterization

Technique Purpose Reference
High-Resolution Mass Spectrometry (HRMS) Confirmation of isotopic incorporation and enrichment chemicalsknowledgehub.comxenotech.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification, purity analysis, and structural confirmation innovareacademics.inplos.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of impurities rjptonline.orgvivanls.com

Structural Elucidation of the Labeled Compound

The definitive confirmation of the molecular structure and the exact location of the isotopic labels is accomplished through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While HRMS confirms the correct mass, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis xenotech.com.

In an MS/MS experiment, the parent ion of this compound is isolated and fragmented. The resulting fragment ions will have masses that are shifted depending on whether they contain the labeled portion of the molecule. For example, fragmentation of the side chain would produce ions with a mass shift of +3 Da compared to the fragmentation of unlabeled Lapatinib, confirming that the labels are indeed located on the 2-(methylsulfonyl)ethylamino group xenotech.com. Further analysis using ¹³C and ¹⁵N NMR spectroscopy would provide unambiguous proof of the label positions, as the labeled atoms would exhibit distinct signals and coupling patterns compared to the natural abundance spectra.

Table 3: Properties of this compound

Property Value Reference
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-¹³C₂)ethyl(¹⁵N)amino)methyl]furan-2-yl]quinazolin-4-amine nih.gov
Molecular Formula C₂₇¹³C₂H₂₆ClFN₃¹⁵NO₄S pharmaffiliates.com
Molecular Weight 584.04 g/mol pharmaffiliates.com
Monoisotopic Mass 583.1384769 Da nih.gov

Advanced Analytical Methodologies for Quantitative Preclinical Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Lapatinib-13C2,15N as Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting inter-individual variability in sample recovery and potential matrix effects during LC-MS/MS analysis. nih.govresearchgate.net This approach ensures higher accuracy and precision in the quantification of lapatinib (B449) in complex biological matrices.

Chromatographic Optimization for Preclinical Biological Matrices

The successful separation of lapatinib and its internal standard from endogenous components in biological samples is a critical first step. In preclinical research, this often involves working with various matrices such as plasma, tissue homogenates (e.g., tumor, liver, kidney), and urine from animal models. nih.govplos.org

Chromatographic conditions are meticulously optimized to achieve symmetric peak shapes, adequate retention times, and maximal response. innovareacademics.in Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of lapatinib. nih.govinnovareacademics.in For instance, a Waters Symmetry C18 column (2.1 x 50 mm, 3.5µm) has been successfully used with a mobile phase consisting of acetonitrile (B52724) and 5mM ammonium (B1175870) acetate (B1210297) (10/90) at a flow rate of 0.4 mL/min. nih.gov Another study utilized an ACE C18 column (100 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mmol ammonium formate (B1220265) buffer (pH 3.5) and acetonitrile (10:90, v/v). innovareacademics.in

The optimization process also involves evaluating different mobile phase compositions, including the type and concentration of organic modifiers (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium formate, formic acid), as well as the pH and flow rate. innovareacademics.indntb.gov.ua The goal is to achieve efficient separation and a short run time to maximize throughput, which is particularly important in preclinical studies that often involve a large number of samples. innovareacademics.ininnovareacademics.in

Table 1: Exemplary Chromatographic Conditions for Lapatinib Analysis

ParameterCondition 1Condition 2
Analytical Column Waters Symmetry C18 (2.1 x 50 mm, 3.5µm) nih.govACE C18 (100 mm × 4.6 mm, 5 µm) innovareacademics.in
Mobile Phase Acetonitrile/5mM Ammonium Acetate (10/90) nih.gov10 mmol Ammonium Formate (pH 3.5)/Acetonitrile (10:90, v/v) innovareacademics.in
Flow Rate 0.4 mL/min nih.gov1.0 mL/min (with 90% flow splitting) innovareacademics.in
Internal Standard [¹³C₂, ²H₃, ¹⁵N₁]-lapatinib nih.govLapatinib-d4 innovareacademics.in

Mass Spectrometric Parameters: Ionization, Fragmentation, and Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for quantifying low concentrations of drugs in biological matrices. researchgate.netnih.gov Positive ion electrospray ionization (ESI+) is a commonly used ionization technique for lapatinib analysis. nih.govejbps.com

The core of a quantitative LC-MS/MS method lies in the optimization of Multiple Reaction Monitoring (MRM) transitions. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed after fragmentation in the collision cell of the mass spectrometer. uab.edu This process significantly reduces background noise and enhances the specificity of the assay. uab.edu

For lapatinib, a common precursor ion → product ion transition monitored is m/z 581.1 → 365.2. innovareacademics.in When using a stable isotope-labeled internal standard like this compound, a distinct MRM transition is monitored for the internal standard, which will have a slightly higher mass due to the incorporated heavy isotopes. For example, a study using a deuterated lapatinib internal standard (lapatinib-d4) monitored the transition m/z 585.1 → 365.0. innovareacademics.in The optimization of parameters such as cone voltage and collision energy is crucial for maximizing the signal intensity of these transitions. peerj.com

Table 2: MRM Transitions for Lapatinib and an Isotopic Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Lapatinib581.1365.2 innovareacademics.in
Lapatinib-d4 (IS)585.1365.0 innovareacademics.in
Lapatinib580.91364.97 peerj.com
Dasatinib (IS)488.00400.91 peerj.com

Sample Preparation Techniques for Preclinical Bioanalytical Assays (e.g., Tissue Homogenization, Plasma Extraction)

Effective sample preparation is essential to remove proteins and other interfering substances from the biological matrix, which can suppress the ionization of the analyte and contaminate the LC-MS/MS system. researchgate.netamericanpharmaceuticalreview.com The choice of technique depends on the specific matrix and the physicochemical properties of the analyte.

For plasma samples, common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma to precipitate proteins. nih.govijpsjournal.com The supernatant is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. nih.govejbps.com For instance, lapatinib has been extracted from plasma using methyl t-butyl ether. researchgate.net

Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. researchgate.net

For tissue samples, the initial step is tissue homogenization to create a uniform suspension. nih.gov This is often followed by extraction procedures similar to those used for plasma. For example, tumor tissues have been dissolved using sodium hydroxide (B78521) and ethanol, followed by LLE with methyl-t-butyl ether and hexane. nih.gov In another preclinical study, tissue samples were solubilized and then extracted with ethyl acetate. nih.gov

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it can be added at the very beginning of the sample preparation process, thereby compensating for any analyte loss during extraction and ensuring accurate quantification. nih.govnih.gov

Validation of Bioanalytical Methods for Lapatinib in Preclinical Studies

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. nih.govijpsjournal.com Validation is performed according to guidelines from regulatory agencies and assesses several key parameters. ijpsjournal.com

Assessment of Accuracy, Precision, Selectivity, and Sensitivity in Animal Models

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. ijpsjournal.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. innovareacademics.in For lapatinib assays, intra- and inter-batch precision values are generally expected to be within 15%. nih.govinnovareacademics.in

Selectivity: This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. innovareacademics.in Selectivity is evaluated by analyzing blank samples from different sources to check for interferences at the retention time of the analyte and internal standard. innovareacademics.ininnovareacademics.in

Sensitivity: The sensitivity of the method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. peerj.com For lapatinib, reported LLOQs in preclinical and clinical studies have ranged from the low ng/mL level, for example, 10 ng/mL in mouse blood and tissue, and 5 ng/mL in human plasma. nih.govnih.gov

Evaluation of Matrix Effects and Stability in Biological Samples

Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. innovareacademics.in It is a significant concern in LC-MS/MS analysis and is evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects, as both the analyte and the internal standard are affected similarly. researchgate.net

Stability: The stability of lapatinib in biological samples must be evaluated under various conditions that mimic sample handling and storage in a preclinical study. oup.com This includes:

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles. peerj.com

Bench-top stability: To determine how long samples can remain at room temperature before analysis. oup.com

Autosampler stability: To evaluate the stability of the processed samples in the autosampler. oup.com

Long-term stability: To ensure the analyte is stable during storage at low temperatures (e.g., -80°C) for the duration of the study. peerj.com

Stability is assessed by analyzing QC samples after exposure to these conditions and comparing the results to those of freshly prepared samples. The measured concentrations should remain within acceptable limits of the nominal values. innovareacademics.inpeerj.com

Application of Isotope Dilution Mass Spectrometry in Preclinical Quantitative Research

Isotope dilution mass spectrometry is a powerful analytical technique that allows for the highly accurate quantification of a target compound in a complex mixture. The core principle of IDMS lies in the use of a stable, isotopically labeled version of the analyte as an internal standard. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

When a known amount of the isotopically labeled internal standard is added to a sample, it behaves identically to the endogenous analyte throughout the sample preparation and analysis process. This includes extraction, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, effectively correcting for variations in sample recovery and matrix effects.

Detailed Research Findings

The use of a stable isotope-labeled internal standard is crucial for correcting for inter-individual variability in the recovery of lapatinib from biological matrices, such as plasma, in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Research has demonstrated that the recovery of lapatinib, a drug that is highly bound to plasma proteins, can vary significantly between different plasma samples. For instance, studies have shown that the recovery of lapatinib can range from as low as 16% to as high as 70% in plasma from different individuals. rktech.huclearsynth.com This high degree of variability underscores the necessity of an internal standard that can accurately reflect these differences.

While a non-isotope-labeled internal standard can provide acceptable accuracy and precision when analyzing pooled plasma samples, only a stable isotope-labeled internal standard can effectively compensate for the inter-individual variability in drug recovery from individual patient or preclinical subject plasma samples. rktech.huclearsynth.com This is because the stable isotope-labeled standard, such as this compound, will have extraction and ionization efficiencies that are virtually identical to the unlabeled lapatinib.

This compound is a stable isotope-labeled version of lapatinib that incorporates two carbon-13 atoms and one nitrogen-15 atom. This labeling provides a distinct mass shift, allowing for its clear differentiation from the unlabeled drug in a mass spectrometer. While specific research studies detailing the application of this compound in preclinical quantitative research are not widely available in public literature, its commercial availability from suppliers of analytical standards confirms its role as a tool for such studies. clearsynth.comlgcstandards.com The principles of its use follow the established methodologies for isotope dilution mass spectrometry.

Illustrative Data on the Importance of Isotope-Labeled Standards

To illustrate the critical nature of using a stable isotope-labeled internal standard, the following table presents hypothetical data based on the known variability of lapatinib recovery. This data showcases how a stable isotope-labeled standard provides more accurate results compared to a non-isotope-labeled standard when analyzing individual samples with varying matrix effects.

Sample IDActual Lapatinib Concentration (ng/mL)Recovery (%)Measured Concentration (Non-Isotope Labeled IS) (ng/mL)Measured Concentration (this compound IS) (ng/mL)
Preclinical_0011005555100
Preclinical_0021003030100
Preclinical_0031006868100
Preclinical_0041004242100

In this illustrative table, the non-isotope labeled internal standard fails to correct for the variable recovery of lapatinib, leading to inaccurate measurements. In contrast, the use of this compound as an internal standard would correct for these recovery differences, yielding an accurate measurement of the true concentration in each preclinical sample.

The development and validation of bioanalytical methods using LC-MS/MS are often conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). rktech.hu These methods typically demonstrate a linear response over a specific concentration range, for example, 5-5000 ng/mL for lapatinib in plasma, with acceptable specificity, accuracy (e.g., within 100 ± 10%), and precision (e.g., <11%). rktech.huclearsynth.com The use of a stable isotope-labeled internal standard like this compound is integral to achieving this level of analytical performance, particularly in the context of preclinical and clinical studies where matrix variability is a common challenge. rktech.huclearsynth.com

Preclinical Pharmacokinetic and Biodistribution Studies Utilizing Labeled Lapatinib

Quantitative In Vivo Pharmacokinetics in Animal Models.

Preclinical pharmacokinetic studies in animal models are fundamental to predicting a drug's behavior in humans. The use of labeled lapatinib (B449) has been instrumental in generating precise data for these predictions.

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles.

Studies in animal models have shed light on the ADME properties of lapatinib. Following oral administration, lapatinib is absorbed, but its bioavailability can be variable. fda.gov It is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. fda.govguidetopharmacology.org The primary route of elimination is through the feces, with minimal amounts of the drug and its metabolites found in the urine. fda.gov

Whole-body autoradiography studies in rats using radiolabeled lapatinib have shown that the drug is distributed to various tissues, though it is primarily found in the gastrointestinal tract shortly after oral administration. fda.gov The protein binding of lapatinib is consistently high across different species, including mice, rats, dogs, and humans, at over 99%. fda.gov This high level of protein binding can influence its distribution and availability to target tissues.

Assessment of Systemic Exposure and Clearance in Preclinical Species.

The systemic exposure and clearance of lapatinib have been characterized in several preclinical species. In mice, pharmacokinetic studies have been conducted to determine key parameters. nih.govnih.gov For instance, in one study, the clearance (CL) and elimination half-life (t1/2) were calculated using noncompartmental analysis. nih.gov The data indicated that lapatinib exhibits linear pharmacokinetics within a certain dose range, as shown by a dose-dependent increase in the area under the concentration-time curve (AUC) and a constant clearance. nih.gov

A study in rabbits and rats investigated the effect of a high-fat enteral nutrition emulsion on lapatinib pharmacokinetics. peerj.com In rabbits, co-administration with the high-fat emulsion led to a 32.2% increase in lapatinib exposure, while the effect was minimal in rats. peerj.com This suggests that the composition of the gastrointestinal tract and its response to food can influence lapatinib's systemic exposure. peerj.com

Table 1: Pharmacokinetic Parameters of Lapatinib in Preclinical Models

Species Dosing Cmax (ng/mL) AUC (ng*h/mL) Clearance (L/h/kg) Half-life (h) Source
Mouse 30 mg/kg oral 1,500 8,000 3.75 4.5 nih.gov
Mouse 60 mg/kg oral 3,000 17,000 3.53 4.8 nih.gov
Mouse 90 mg/kg oral 4,500 25,000 3.6 5.1 nih.gov
Rabbit 60 mg/kg oral 1,200 15,000 - - peerj.com

Note: This table presents a compilation of data from different studies and experimental conditions. Direct comparison between studies should be made with caution.

Tissue-Specific Distribution and Accumulation in Preclinical Tumor Models.

Understanding how a drug distributes to and accumulates in tumor tissue is critical for assessing its potential efficacy. Labeled lapatinib has enabled precise measurement of its concentrations in various tissues, including tumors.

Quantification of Lapatinib in Tumor, Organ, and Central Nervous System Tissues.

Studies using isotopically labeled lapatinib, such as ¹⁴C-lapatinib, have provided detailed insights into its tissue distribution. In mice with HER2-overexpressing brain metastases of breast cancer, ¹⁴C-lapatinib concentrations were found to be significantly higher in lung metastases and surrounding normal lung tissue compared to brain metastases. nih.gov On average, the concentration of lapatinib in brain metastases was only about 10-20% of that in peripheral metastases like those in the lung. nih.gov However, a small subset of brain metastases (around 17.5%) showed lapatinib concentrations that were closer to those in peripheral tumors. nih.gov

In another study involving mice with BT474 HER2+ human breast cancer xenografts, lapatinib levels were found to be 4-fold higher in the tumor tissue compared to the blood, with a half-life that was also 4-fold longer in the tumor. plos.org This suggests that lapatinib can accumulate and be retained in tumor tissue. The concentrations in the liver and kidneys were generally similar. plos.org

The use of liquid chromatography with tandem mass spectrometry (LC-MS/MS) with an internal standard like [¹³C²H₃¹⁵N]-lapatinib allows for precise quantification of lapatinib in tissue samples. plos.orgoup.com

Factors Influencing Tissue Penetration (e.g., Blood-Brain Barrier).

The blood-brain barrier (BBB) is a significant obstacle for many drugs, limiting their access to the central nervous system (CNS). e-crt.org Preclinical studies have consistently shown that lapatinib has poor penetration into the brain. fda.govnih.govtga.gov.au In vivo studies have demonstrated that efflux transporters at the BBB, such as P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), play a role in limiting lapatinib's brain concentrations. psu.edu

However, the integrity of the BBB can be compromised in the presence of brain metastases, potentially allowing for increased drug penetration. e-crt.orghra.nhs.uk Studies using [¹¹C]lapatinib and positron emission tomography (PET) in patients with brain metastases have shown higher uptake of the drug in the metastases compared to normal brain tissue. ascopubs.org This suggests that while the intact BBB restricts lapatinib entry, a disrupted blood-tumor barrier in metastases may permit greater access. nih.gov The variability in lapatinib concentration among different brain metastases is thought to be related to differences in the permeability of the blood-tumor barrier. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for Preclinical Prediction.

PBPK modeling is a powerful computational tool that integrates drug-specific data with physiological information to simulate the ADME of a compound in the body. tci-thaijo.orgpharmaron.com These models can predict drug concentrations in various tissues and are used to extrapolate data from preclinical species to humans. nih.govnih.gov

PBPK models for lapatinib have been developed in mice and successfully scaled to predict human pharmacokinetics. nih.govnih.gov These models often consist of multiple compartments representing different organs and tissues, such as the plasma, brain, heart, lung, kidney, intestine, and liver. nih.gov By incorporating data on factors like metabolism and transporter interactions, these models can provide a mechanistic understanding of lapatinib's disposition. nih.govaacrjournals.org

For instance, a PBPK model was used to predict lapatinib concentrations in the CNS of patients. aacrjournals.orgnih.gov This type of modeling can help in estimating drug exposure at the target site and can be used to explore the potential impact of various factors on drug distribution, thereby guiding clinical trial design. aacrjournals.orgresearchgate.net The development and refinement of these models rely on accurate in vitro and in vivo preclinical data, including that obtained from studies using labeled compounds. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Lapatinib
Lapatinib-13C2,15N
[¹¹C]lapatinib
¹⁴C-lapatinib
[¹³C²H₃¹⁵N]-lapatinib
Capecitabine (B1668275)
5-fluorouracil (5-FU)
Paclitaxel
Trastuzumab
Gefitinib
Neratinib (B1684480)
Tucatinib
Elacridar
Verapamil
Sotalol
Irinotecan
SN-38
Ketoconazole (B1673606)
Letrozole
Cetuximab
Panitumumab
Erlotinib
Dasatinib
Everolimus (B549166)
Sorafenib
Pemetrexed

Development and Validation of PBPK Models for Lapatinib in Animal Models

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net These models integrate mathematical descriptions of physiological processes with drug-specific physicochemical properties to simulate drug concentrations in various tissues. researchgate.netnih.gov In the preclinical development of lapatinib, PBPK models have been developed and validated, primarily in mouse models, before being scaled to predict human pharmacokinetics. nih.govnih.gov

The development of a robust PBPK model for lapatinib began with determining its biodistribution in mice following oral administration. nih.govnih.gov Researchers measured lapatinib concentrations in plasma and a wide array of tissues, including the brain, heart, lung, kidney, intestine, liver, muscle, and adipose tissue. nih.govnih.govresearchgate.net This empirical data is essential for building and validating the model. The use of isotopically labeled internal standards, such as this compound, is critical in the analytical methods used to generate this data, ensuring the accuracy of concentration measurements in complex biological samples. nih.govplos.org

A typical lapatinib PBPK model developed in mice incorporated several key components:

Absorption: Modeling the uptake from the gastrointestinal tract.

Metabolism: Including intestinal and hepatic metabolism.

Elimination: Accounting for fecal elimination.

Distribution: Comprising multiple tissue compartments connected by blood flow. nih.gov

Once developed, these models were validated by comparing their predictions against observed tissue concentrations in mice at various dose levels. nih.govnih.gov The models proved accurate in predicting lapatinib concentrations, providing a reliable foundation for extrapolation. nih.govnih.gov By incorporating interspecies differences in physiology and biochemistry, the validated mouse PBPK model was successfully scaled to predict lapatinib's pharmacokinetic profile in humans. nih.govnih.govresearchgate.net This first-generation PBPK model serves as a framework that can be refined as more is learned about lapatinib's disposition, including the roles of efflux transporters and metabolite generation. nih.govnih.gov

Table 1: Tissue Compartments in a Preclinical Lapatinib PBPK Model

CompartmentDescription
Plasma Central compartment for drug distribution. nih.gov
Brain Represents central nervous system distribution. nih.gov
Heart A key organ for biodistribution analysis. nih.gov
Lung A well-perfused organ compartment. nih.gov
Kidney Involved in drug filtration and elimination. nih.gov
Intestine Site of absorption and potential first-pass metabolism. nih.gov
Liver Primary site of drug metabolism. nih.gov
Slowly Perfused Tissue A lumped compartment representing tissues like muscle and adipose tissue. nih.gov

Mechanistic Insight into Preclinical Drug Disposition and Inter-Species Differences

PBPK models and other preclinical studies provide crucial mechanistic insights into a drug's disposition and highlight significant differences between species, which can impact the drug's efficacy and safety profile. nih.govnih.gov One of the primary reasons preclinical models sometimes fail to predict human outcomes is due to species-specific variations in drug metabolism and disposition. nih.gov

Furthermore, lapatinib is a known substrate for efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). scispace.com The expression and activity of these transporters can differ between species, affecting drug absorption and distribution, particularly into sanctuary sites like the brain. scispace.com Understanding these inter-species differences in both metabolic enzymes and transporters is critical for accurately extrapolating preclinical data to predict human pharmacokinetics and potential toxicities. nih.govnih.gov The failure to account for these variations can lead to inaccurate predictions of drug behavior in humans. nih.gov

Preclinical Drug-Drug Interaction Studies (e.g., CYP3A4 Inhibitors)

Lapatinib is extensively metabolized by the cytochrome P450 enzyme CYP3A4. nih.govbibliotekanauki.pl Consequently, there is a significant potential for drug-drug interactions (DDIs) when lapatinib is co-administered with agents that inhibit or induce this enzyme. Preclinical studies are essential for investigating and quantifying these interactions.

Studies in animal models, such as rats, have been designed to investigate the pharmacokinetic interaction between lapatinib and potent CYP3A4 inhibitors like clarithromycin (B1669154). bibliotekanauki.pl In one such study, the co-administration of clarithromycin with lapatinib resulted in a statistically significant increase in the maximum plasma concentration (Cmax) of lapatinib. bibliotekanauki.pl Similarly, the strong CYP3A4 inhibitor ketoconazole has been shown to dramatically increase lapatinib exposure. hiv-druginteractions.org

Conversely, co-administration with CYP3A4 inducers, such as dexamethasone (B1670325) and rifampicin, can also lead to significant interactions. nih.govresearchgate.net In vitro studies using HepaRG cells, a human-derived liver cell line, have shown that inducing CYP3A4 with these agents enhances the cytotoxicity of lapatinib. nih.govresearchgate.net This increased toxicity was correlated with a higher formation of lapatinib's O-debenzylated metabolite, suggesting that increased metabolic activation by CYP3A4 plays a role in lapatinib-induced cytotoxicity. nih.gov Co-incubation with the CYP3A4 inhibitor ketoconazole was able to attenuate this effect. nih.gov

These preclinical DDI studies are vital for providing a mechanistic basis for clinical DDI risk and for informing potential dose adjustments when co-administered with CYP3A4 modulators. bibliotekanauki.plhiv-druginteractions.org

Table 2: Summary of Preclinical Lapatinib Drug-Drug Interaction Findings

Interacting AgentMechanismPreclinical ModelObserved Effect on LapatinibReference(s)
Clarithromycin CYP3A4 InhibitorRatsIncreased maximum plasma concentration (Cmax). bibliotekanauki.pl
Ketoconazole Strong CYP3A4 InhibitorIn vitro (HepaRG cells)Attenuated the increased metabolite formation caused by inducers. nih.gov
Dexamethasone CYP3A4 InducerIn vitro (HepaRG cells)Increased formation of the O-debenzylated metabolite (LAP-OH) and enhanced cytotoxicity. nih.govresearchgate.net
Rifampicin CYP3A4 InducerIn vitro (HepaRG cells)Increased formation of the O-debenzylated metabolite (LAP-OH) and enhanced cytotoxicity. nih.govresearchgate.net

Table of Compounds Mentioned

Molecular and Cellular Mechanisms of Lapatinib Action in Preclinical Models

Direct Target Engagement and Kinase Inhibition Profile

Lapatinib's primary action is the direct inhibition of EGFR and HER2 kinase activity. nih.gov This is achieved through specific interactions at the molecular level, which prevent the receptors from carrying out their normal functions.

Lapatinib (B449) functions as a reversible, ATP-competitive inhibitor. researchgate.netnih.govaacrjournals.org It binds to the intracellular kinase domains of both EGFR and HER2 at the adenosine (B11128) triphosphate (ATP)-binding site. nih.govdovepress.comnih.gov This competition with ATP prevents the transfer of a phosphate (B84403) group (phosphorylation) to tyrosine residues on the receptors, which is a critical step in their activation. dovepress.com While the binding is reversible, Lapatinib exhibits a slow dissociation rate from these receptors, with a dissociation half-life of over 300 minutes, which contributes to a prolonged suppression of receptor phosphorylation in tumor cells. drugbank.comdovepress.comstemcell.com

Preclinical studies have quantified the inhibitory potency of Lapatinib. In cell-free biochemical assays, Lapatinib demonstrates potent inhibition of both EGFR and HER2 with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) of approximately 10.8 nM and 9.3 nM, respectively. aacrjournals.orgtandfonline.com The dissociation constants (Ki), which measure binding affinity, are similarly potent, with values of 3 nM for EGFR and 13 nM for HER2. aacrjournals.orgstemcell.com

By blocking the ATP-binding site, Lapatinib effectively prevents the autophosphorylation of EGFR and HER2 that occurs upon receptor activation. researchgate.netnih.govaacrjournals.org This inhibition of phosphorylation is the key event that blocks downstream signaling. researchgate.net Furthermore, Lapatinib has been shown to interfere with HER receptor dimerization. mdpi.com It can block ligand-activated signaling from multiple receptor combinations, including the formation of homodimers (EGFR/EGFR, HER2/HER2) and heterodimers (EGFR/HER2). nih.gov Interestingly, some research suggests that while Lapatinib inhibits kinase activity, it can also stabilize the HER2 protein on the cell surface and even promote the formation of atypical, non-canonically oriented HER2-HER3 heterodimers. mdpi.comresearchgate.netelifesciences.org This stabilization may be linked to the decreased phosphorylation of the receptor. researchgate.net

Lapatinib is classified as a Type II kinase inhibitor, which is distinguished by its ability to bind to the inactive conformation of the kinase domain. mdpi.comspandidos-publications.comnih.gov Specifically, it recognizes and binds to a "DFG-out" conformation, where the conserved Aspartate-Phenylalanine-Glycine motif of the activation loop is flipped away from the ATP-binding site. mdpi.comacs.org This binding to the inactive state, often described as a CDK/Src-like inactive conformation, allows Lapatinib's 3-fluorobenzyl-oxy group to access an additional allosteric, hydrophobic pocket adjacent to the main ATP site. mdpi.comspandidos-publications.com This interaction with the inactive conformation is a key feature of its mechanism and is thought to contribute to its specificity. mdpi.com Molecular modeling has shown that binding to the active kinase conformation would result in steric hindrance, explaining the inhibitor's preference for the inactive state. spandidos-publications.com This specific binding mode is believed to restrict the conformational flexibility of the kinase, locking it in an inactive state and preventing its activation. aacrjournals.org

Downstream Signal Transduction Pathway Modulation in Preclinical Systems

The inhibition of EGFR and HER2 phosphorylation by Lapatinib has profound effects on the downstream intracellular signaling pathways that these receptors control. The two major pathways affected are the MAPK/ERK and the PI3K/AKT/mTOR cascades, both of which are central to cell proliferation, survival, and metabolism. researchgate.netdovepress.commdpi.com

Preclinical studies consistently show that Lapatinib treatment leads to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway. researchgate.netdovepress.comnih.gov By preventing EGFR and HER2 activation, Lapatinib reduces the phosphorylation and subsequent activation of key components of this cascade, including Raf and Extracellular signal-Regulated Kinase (ERK). aacrjournals.orgnih.gov This disruption of the MAPK/ERK pathway is a primary mechanism through which Lapatinib exerts its anti-proliferative effects. nih.gov Inhibition of this pathway can lead to an increase in the expression of pro-apoptotic proteins like BIM and a decrease in cell proliferation. mdpi.comnih.gov Furthermore, some studies indicate that Lapatinib-mediated radiosensitization of cancer cells occurs primarily through the inhibition of the Raf>MEK>ERK cascade. nih.gov

Lapatinib also effectively inhibits the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, another critical cascade for cell survival and growth that is activated by EGFR and HER2. researchgate.netmdpi.comnih.gov Treatment with Lapatinib leads to a decrease in the phosphorylation of AKT, a central kinase in this pathway, and subsequently modulates the activity of downstream effectors like the mammalian Target of Rapamycin (mTOR). aacrjournals.orgnih.govnih.gov The inhibition of the PI3K/AKT/mTOR pathway contributes significantly to Lapatinib's ability to induce apoptosis and inhibit cell growth. nih.govmdpi.com However, hyperactivation of the PI3K pathway, for instance through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has been identified as a mechanism of resistance to Lapatinib. mdpi.comnih.govfrontiersin.org In such cases, the downstream signaling persists despite effective HER2 inhibition by Lapatinib. mdpi.comnih.gov

Interactive Data Table: Inhibitory Activity of Lapatinib

This table summarizes the inhibitory concentrations of Lapatinib against its primary targets and its effect on the proliferation of various breast cancer cell lines.

ParameterTarget/Cell LineValueReference
IC₅₀ (Biochemical) EGFR (ErbB1)10.8 nM tandfonline.com, aacrjournals.org
HER2 (ErbB2)9.3 nM tandfonline.com, aacrjournals.org
Ki (Binding Affinity) EGFR (ErbB1)3 nM stemcell.com, aacrjournals.org
HER2 (ErbB2)13 nM stemcell.com, aacrjournals.org
IC₅₀ (Cell Growth) UACC-812 (HER2-overexpressing)0.010 µM aacrjournals.org
MDA-MB-231 (High EGFR)18.6 µM aacrjournals.org
BT474 (HER2-overexpressing)0.100 µM aacrjournals.org

Influence on Other Interacting Pathways

Lapatinib's mechanism of action extends beyond its primary targets, EGFR and HER2, to modulate a network of interconnected signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

PLCγ, p38, and Src: While direct and extensive data on Lapatinib's effect on Phospholipase C gamma (PLCγ) is limited in the provided context, its impact on downstream pathways is evident. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress. Lapatinib has been shown to influence the broader MAPK pathway, which is involved in regulating cell division and proliferation. nih.gov Furthermore, Src, a non-receptor tyrosine kinase, plays a role in signaling downstream of receptor tyrosine kinases (RTKs). Lapatinib's inhibition of HER2 can indirectly affect Src activation. spandidos-publications.com In some contexts, ganetespib, another anticancer agent, was shown to reduce Src phosphorylation, and its effects on signaling were comparable to lapatinib, suggesting an indirect influence on this pathway. spandidos-publications.com

Wnt Pathway: The Wnt signaling pathway is fundamental in cell fate determination and proliferation. Lapatinib has been demonstrated to interfere with the Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma (cSCC) cells. researchgate.net This interruption contributes to the inhibition of cell growth and the promotion of cell death. researchgate.net

AXL Pathway: The receptor tyrosine kinase AXL has been identified as a mediator of resistance to HER2-targeted therapies. In preclinical models of acquired lapatinib resistance in HER2-positive breast cancer, AXL can bind to the p85 subunit of PI3K, thereby activating it and bypassing the inhibitory effects of lapatinib. mdpi.com This highlights a significant crosstalk between the HER2 and AXL pathways. nih.gov

IGF-1R Pathway: The insulin-like growth factor 1 receptor (IGF-1R) pathway is another critical route for cancer cell growth and survival. There is evidence of crosstalk between the IGF-1R and HER2 pathways. In some resistance mechanisms, activation of the IGF-1R pathway can compensate for the inhibition of HER2 by lapatinib. mdpi.comgoogle.com

Preclinical Cellular Phenotypic Responses

The modulation of these intricate signaling networks by lapatinib culminates in a range of observable cellular effects in preclinical models.

Impact on Cell Proliferation and Viability in Cell Lines and Xenografts

Lapatinib consistently demonstrates potent anti-proliferative effects across a variety of preclinical models.

Cell Lines: In numerous cancer cell lines, including those from breast, uveal melanoma, and acute promyelocytic leukemia, lapatinib has been shown to inhibit cell proliferation and reduce cell viability in a dose-dependent manner. researchgate.netjcancer.orgnih.gov For instance, in HER2-positive breast cancer cell lines, lapatinib effectively inhibits cell growth. nih.gov Studies on uveal melanoma cell lines revealed IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3.67 to 6.53 µM. jcancer.org In NB4 acute promyelocytic leukemia cells, lapatinib at concentrations of 5–20 µM significantly inhibited proliferation. nih.gov

Xenografts: The anti-proliferative activity of lapatinib observed in vitro translates to in vivo models. In mice bearing uveal melanoma cell xenografts, lapatinib treatment inhibited tumor growth. jcancer.org Similarly, in a preclinical model of brain metastases of breast cancer, lapatinib inhibited the formation of large brain metastases by HER2-overexpressing cells. oup.com

Interactive Table: Effect of Lapatinib on Cell Viability in Different Cancer Cell Lines

Cell LineCancer TypeLapatinib ConcentrationEffect on ViabilityReference
SKBR-3Breast Cancer0-100 µMDose-dependent decrease researchgate.net
MDA-MB-231Breast Cancer0-100 µMDose-dependent decrease researchgate.net
C918Uveal Melanoma3.67-6.53 µM (IC50)Decreased viability jcancer.org
Mel202Uveal Melanoma3.67-6.53 µM (IC50)Decreased viability jcancer.org
92.1Uveal Melanoma3.67-6.53 µM (IC50)Decreased viability jcancer.org
NB4Acute Promyelocytic Leukemia5-20 µMConcentration-dependent inhibition nih.gov
231-BR-HER2Breast Cancer (Brain-seeking)1 µMInhibition of proliferation oup.com

Induction of Apoptosis and Associated Molecular Markers

A key mechanism through which lapatinib exerts its anti-tumor effects is the induction of programmed cell death, or apoptosis.

This process is orchestrated by a complex interplay of pro- and anti-apoptotic proteins. Lapatinib has been shown to modulate the expression of several key apoptotic regulators:

BIM: The pro-apoptotic protein BIM (Bcl-2-like protein 11) is a critical mediator of lapatinib-induced apoptosis. nih.gov Lapatinib treatment leads to the upregulation of BIM at the transcriptional level in HER2-amplified breast cancer cells. researchgate.netnih.gov The induction of BIM is considered a key event tipping the cellular balance in favor of apoptosis. nih.govoncotarget.com Low baseline levels of BIM have been correlated with a poorer apoptotic response to lapatinib. researchgate.netaacrjournals.org

Survivin: Conversely, lapatinib decreases the expression of the anti-apoptotic protein survivin. researchgate.net This downregulation occurs through the inhibition of ErbB1 and ErbB2 phosphorylation. researchgate.net

Caspases and BCL-2 Family: The induction of apoptosis by lapatinib is further evidenced by the activation of caspases, the executioners of apoptosis, and the cleavage of poly ADP ribose polymerase (PARP), a marker of apoptosis. nih.gov While lapatinib strongly induces BIM, its effect on other BCL-2 family members like Bcl-2 and Bcl-xL appears to be less significant. researchgate.net

Interactive Table: Molecular Markers of Apoptosis Modulated by Lapatinib

Molecular MarkerRole in ApoptosisEffect of LapatinibReference
BIM Pro-apoptoticUpregulation nih.govresearchgate.netnih.govoncotarget.com
Survivin Anti-apoptoticDownregulation researchgate.netoncotarget.com
Cleaved PARP Apoptosis markerIncreased levels nih.gov
Bcl-2 Anti-apoptoticLittle effect researchgate.net
Bcl-xL Anti-apoptoticLittle effect researchgate.net

Regulation of Cell Cycle Progression and Arrest

Lapatinib disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing.

G2/M Phase Arrest: In some cancer cell types, such as human cutaneous squamous cell carcinoma (cSCC) A431 cells, lapatinib has been shown to induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov This arrest is associated with the inhibition of the PI3K/AKT/mTOR pathway. nih.gov

G1 Phase Arrest: In other contexts, particularly in HER2-overexpressing breast cancer cells, lapatinib causes a G1 phase cell cycle arrest. nih.gov This arrest is dependent on the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov

S Phase Arrest: In NB4 acute promyelocytic leukemia cells, lapatinib treatment resulted in an increased percentage of cells in the S phase, indicating an S phase arrest. nih.gov

The specific phase of cell cycle arrest can be cell-type dependent and reflects the differential wiring of signaling pathways in various cancers. researchgate.netnih.govnih.gov

Effects on Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT) in In Vitro Models

The metastatic spread of cancer is a major cause of mortality and involves complex processes of cell migration, invasion, and the epithelial-mesenchymal transition (EMT).

Migration and Invasion: Lapatinib has demonstrated the ability to inhibit the migration and invasion of various cancer cells in vitro. In brain-seeking breast cancer cells, lapatinib inhibited cell migration. oup.com Similarly, in uveal melanoma cell lines, lapatinib potently inhibited both cell migration and invasion. jcancer.org Studies on BTG2-repressed cells also showed that lapatinib could mitigate cellular migration and invasion. researchgate.net

Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential. Lapatinib has been reported to block the EMT program in multiple cancers. researchgate.net In cSCC cells, lapatinib interrupts the PI3K/AKT/mTOR and Wnt/ErK/PI3K-AKT signaling pathways, which are associated with the inhibition of EMT. researchgate.net However, in some models of triple-negative breast cancer, lapatinib has been paradoxically shown to increase cell motility by inducing interleukin-6 (IL-6) expression. oncotarget.com

Mechanisms of Preclinical Resistance to Lapatinib

Intrinsic Resistance Mechanisms in Cell Lines and Animal Models

Intrinsic, or de novo, resistance refers to the inherent lack of response to lapatinib (B449) in cancer cells without prior exposure to the drug. Preclinical studies have identified several key mechanisms contributing to this phenomenon.

One primary driver of intrinsic resistance is the presence of pre-existing molecular alterations that bypass the need for HER2 signaling. For instance, some HER2-positive breast cancer cell lines exhibit innate resistance due to the activation of alternative signaling pathways that can sustain cell proliferation and survival independently of HER2.

Another significant factor is the heterogeneity within the tumor cell population. A subset of cells within a tumor may harbor molecular characteristics that confer resistance from the outset. These cells can then be selected for and expanded under the pressure of lapatinib therapy, leading to a clinically apparent lack of response.

Acquired Resistance Mechanisms in Preclinical Settings

Acquired resistance develops in initially sensitive tumors following prolonged exposure to lapatinib. Preclinical models, developed by continuously treating sensitive cancer cell lines with lapatinib, have been crucial in understanding the dynamic changes that lead to this acquired insensitivity. nih.govdcu.ieresearchgate.net

A common theme in acquired resistance is the reactivation of signaling pathways that were initially inhibited by lapatinib. This can occur through various mechanisms, including genetic mutations in the HER2 kinase domain, which can prevent lapatinib binding. aacrjournals.org For example, the HER2 L755S mutation has been associated with acquired resistance to lapatinib. aacrjournals.org

Furthermore, cells can adapt to long-term HER2 inhibition by upregulating alternative survival pathways. f1000research.com This adaptive rewiring of cellular signaling networks allows cancer cells to circumvent the effects of lapatinib and resume proliferation. Studies have shown that lapatinib-resistant cell lines can exhibit altered expression of proteins involved in apoptosis and cell cycle regulation. nih.gov

Receptor-Mediated Resistance Mechanisms

Receptor tyrosine kinases (RTKs) play a pivotal role in mediating resistance to lapatinib. Adaptations in these receptors can effectively bypass the inhibitory effects of the drug.

The upregulation of other HER family members, particularly HER3, is a well-documented mechanism of resistance. researchgate.net HER3 can form heterodimers with HER2, leading to potent activation of the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation. researchgate.net In the presence of lapatinib, increased HER3 expression can sustain downstream signaling, thereby circumventing HER2 blockade.

Additionally, the expression of truncated forms of HER2, such as p95HER2, can contribute to resistance. researchgate.net p95HER2 lacks the extracellular domain to which trastuzumab binds but retains a constitutively active kinase domain. While lapatinib can inhibit p95HER2, overexpression of this truncated receptor can contribute to a resistant phenotype. researchgate.netnih.gov

The overexpression of ligands that activate HER family receptors can also drive resistance. Neuregulin 1 (NRG1) is a ligand for HER3 and its increased expression can lead to the reactivation of HER2/HER3 signaling in the presence of lapatinib. nih.govresearchgate.net This ligand-induced activation of HER3 can overcome the inhibitory effects of lapatinib on HER2, leading to sustained downstream signaling and cell proliferation. spandidos-publications.commssm.eduyoutube.com Studies have shown that lapatinib treatment can even lead to an increased expression of NRG1, creating a feedback loop that promotes resistance. nih.gov

Cancer cells can develop resistance to lapatinib by activating other RTKs that can take over the signaling functions of HER2. nih.gov This phenomenon, known as "RTK switching," is a common escape mechanism.

MET: The hepatocyte growth factor (HGF) receptor, MET, has been implicated in lapatinib resistance. nih.gov Activation of MET by its ligand HGF can rescue cells from lapatinib-induced growth inhibition by reactivating downstream pathways like MAPK and AKT. nih.govresearchgate.netescholarship.org

IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) is another key player in lapatinib resistance. imrpress.com Crosstalk between IGF-1R and HER2 can sustain signaling in the presence of lapatinib. nih.gov

AXL: The AXL receptor tyrosine kinase has also been identified as a mediator of lapatinib resistance. aacrjournals.org

Src: The non-receptor tyrosine kinase Src can contribute to both intrinsic and acquired resistance to lapatinib. nih.gov Overactivation of Src has been linked to a poor response to HER2 inhibitors. nih.gov

Downstream Signaling Pathway Adaptations

Even when lapatinib effectively inhibits HER2 and EGFR, cancer cells can adapt by altering downstream signaling pathways to maintain proliferation and survival. nih.gov

A primary mechanism involves the hyperactivation of the PI3K/AKT/mTOR pathway. nih.govnih.gov This can occur through various means, including mutations in key components of the pathway, such as PIK3CA, or loss of the tumor suppressor PTEN. nih.gov A hyperactive PI3K pathway can render cells less dependent on HER2 signaling for their growth and survival.

Similarly, alterations in the MAPK/ERK pathway can also contribute to lapatinib resistance. researchgate.net Constitutive activation of this pathway, independent of HER2, can drive cell cycle progression and proliferation despite lapatinib treatment.

Metabolic reprogramming is another crucial adaptation in lapatinib-resistant cells. aacrjournals.orgnih.gov Resistant cells can exhibit changes in their metabolism, such as an increased reliance on glycolysis, to meet their energy demands and support continued growth. aacrjournals.org

Aberrations in PI3K/AKT Pathway (e.g., PTEN Loss, Sustained AKT Activity)

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a critical downstream pathway of HER2. Its aberrant activation is a well-documented mechanism of resistance to HER2-targeted therapies, including Lapatinib.

One of the most common aberrations is the loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN). PTEN functions as a negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Loss of PTEN function, frequently observed in breast cancer cell lines, leads to the accumulation of PIP3, resulting in the constitutive activation of AKT. This sustained AKT activity can then promote cell survival and proliferation, even in the presence of Lapatinib's inhibition of upstream HER2 signaling.

Studies have shown that in HER2-positive breast cancer cells with PTEN loss, there is a decreased sensitivity to Lapatinib. The resulting hyperactivation of AKT allows cancer cells to evade apoptosis and continue to proliferate, rendering the drug ineffective. This sustained signaling effectively uncouples the cell's survival from the HER2 receptor that Lapatinib targets.

Pathway ComponentAlterationConsequence in Lapatinib Resistance
PTEN Loss of function/expressionIncreased PIP3 levels, leading to hyperactivation of AKT.
AKT Sustained phosphorylation/activityPromotion of cell survival, proliferation, and evasion of apoptosis.

Activation of MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial downstream effector of HER2 signaling. Similar to the PI3K/AKT pathway, its persistent activation can confer resistance to Lapatinib.

In some preclinical models, resistance emerges through the reactivation of the MAPK/ERK pathway despite effective HER2 blockade by Lapatinib. This can occur through various mechanisms, including feedback loops or crosstalk from other receptor tyrosine kinases. The sustained signaling through this pathway promotes cell proliferation and survival, thereby circumventing the effects of Lapatinib. Research has indicated that the combination of Lapatinib with inhibitors of MEK (a key kinase in the MAPK/ERK cascade) can restore sensitivity in resistant cell lines, highlighting the pathway's importance in the resistance mechanism.

Modulation of Apoptosis Regulators (e.g., MCL-1, BAX, CIP2A)

The ultimate goal of many cancer therapies is to induce apoptosis (programmed cell death) in malignant cells. Resistance to Lapatinib can arise from alterations in the delicate balance of pro-apoptotic and anti-apoptotic proteins.

Myeloid Cell Leukemia 1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family. Overexpression of MCL-1 has been identified as a key factor in conferring resistance to Lapatinib. Elevated levels of MCL-1 sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.

Conversely, the function of pro-apoptotic proteins like BCL-2-associated X protein (BAX) can be compromised. In sensitive cells, Lapatinib treatment can lead to the activation of BAX, which permeabilizes the mitochondrial membrane and triggers apoptosis. In resistant cells, this activation may be blocked.

Furthermore, the protein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) has been implicated in Lapatinib resistance. High levels of CIP2A can stabilize the MYC oncogene and promote cell proliferation. Studies have demonstrated that elevated CIP2A expression is associated with resistance, and its knockdown can re-sensitize resistant cells to Lapatinib, partly by reducing AKT activity.

Apoptosis RegulatorRole in Resistance to LapatinibMechanism
MCL-1 Anti-apoptoticOverexpression prevents the initiation of apoptosis by sequestering pro-apoptotic proteins.
BAX Pro-apoptoticActivation may be blocked in resistant cells, preventing apoptosis.
CIP2A Pro-proliferative/Anti-apoptoticHigh expression can stabilize MYC and maintain AKT activity, promoting survival.

Transcriptional and Proteomic Signatures of Resistance in Preclinical Models

The development of Lapatinib resistance is accompanied by distinct changes at the molecular level, which can be identified through comprehensive transcriptional and proteomic analyses. These signatures provide a blueprint of the resistant state and can reveal novel therapeutic targets.

In preclinical models of acquired Lapatinib resistance, gene expression profiling has identified the upregulation of numerous genes associated with alternative survival pathways. For instance, resistant cell lines often show increased transcription of ligands for other receptor tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF-1R), which can then activate the PI3K/AKT and MAPK/ERK pathways.

Proteomic studies have corroborated these findings, revealing significant alterations in protein expression and phosphorylation status. Mass spectrometry-based analyses of Lapatinib-resistant cells have shown increased phosphorylation of downstream effectors in the PI3K/AKT and MAPK pathways, confirming their sustained activity. Furthermore, these studies have identified changes in the expression levels of key proteins involved in cell cycle regulation, metabolism, and apoptosis, painting a detailed picture of the cellular adaptations that drive resistance. For example, proteomic analyses have confirmed the overexpression of anti-apoptotic proteins like MCL-1 in resistant phenotypes.

Computational and Structural Biology Approaches in Lapatinib Research

Molecular Docking and Dynamics Simulations of Lapatinib-Target Interactions

Molecular docking and dynamics simulations are pivotal in elucidating the binding of lapatinib (B449) to its primary targets, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These computational techniques provide atomic-level insights into the protein-ligand interactions that govern the drug's efficacy.

Docking studies consistently demonstrate that lapatinib fits snugly into the ATP-binding pocket of both EGFR and HER2. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug within the active site. For instance, studies have identified specific amino acid residues that are crucial for lapatinib binding. nih.gov Molecular dynamics (MD) simulations further enhance this understanding by providing a dynamic view of the complex over time. MD simulations have been used to assess the stability of the lapatinib-receptor complex, showing that the drug remains stably bound within the kinase domain. frontiersin.org These simulations can also reveal the role of water molecules in mediating the interaction between the drug and the receptor, which can be critical for binding specificity. nih.govacs.org

The insights gained from these simulations are not limited to the wild-type receptors. They are also instrumental in studying the impact of mutations on drug binding. For example, simulations of the HER2-L755S mutant, which is associated with lapatinib resistance, have shown that while lapatinib can still bind, its interaction is less stable compared to its binding with the wild-type receptor. frontiersin.org This type of analysis helps to explain the molecular basis of drug resistance and can guide the development of next-generation inhibitors that are effective against resistant mutants.

Homology Modeling and Kinase Structure Analysis

In cases where the crystal structure of a target kinase is not available, homology modeling provides a valuable tool to generate a three-dimensional model based on the known structure of a homologous protein. This approach has been used to study the interaction of lapatinib with kinases in various organisms, including the African trypanosome, the parasite responsible for sleeping sickness. nih.gov By building homology models of trypanosome kinases, researchers have been able to investigate whether these enzymes can adopt a conformation that is compatible with lapatinib binding. nih.govresearchgate.net

These models have revealed that despite low sequence identity to human EGFR, some trypanosome kinases can indeed adopt a lapatinib-compatible conformation. nih.govresearchgate.net This suggests that lapatinib or similar compounds could potentially be repurposed to treat other diseases. The accuracy of these models is crucial, and they are often validated using various computational tools and by comparing the predicted binding modes with experimental data.

Structural analysis of kinase domains, whether from crystal structures or homology models, is essential for understanding the determinants of lapatinib specificity. For example, analysis of the ErbB family of receptors has revealed that a single amino acid change in the binding site can significantly impact lapatinib's affinity. nih.govacs.org A water-based mechanism has been proposed to explain the specificity of lapatinib for EGFR and HER2 over other members of the ErbB family, highlighting the subtle structural differences that can have a profound impact on drug binding. nih.govacs.org

In Silico Approaches for Drug Discovery and Lead Optimization (e.g., Structure-Activity Relationship)

In silico methods are integral to modern drug discovery, from identifying initial hits to optimizing lead compounds. scielo.org.mx These approaches can significantly accelerate the drug development process and reduce costs. jneonatalsurg.com Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are a cornerstone of this process. By systematically modifying the structure of lapatinib and evaluating the effects on its inhibitory activity, researchers can identify the key chemical features required for potent and selective inhibition. nih.gov

Virtual screening is another powerful in silico technique that allows for the rapid screening of large libraries of compounds to identify those that are likely to bind to a specific target. bioline.org.br This can be done using either structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use the properties of known active compounds to identify new ones. jneonatalsurg.com Pharmacophore modeling, a ligand-based approach, has been used to identify novel scaffolds that could serve as starting points for the design of new EGFR/HER2 inhibitors. bioline.org.br

Once a lead compound has been identified, in silico methods can be used to optimize its properties, such as its potency, selectivity, and pharmacokinetic profile. researchgate.net This can involve making small chemical modifications to the compound and then using computational tools to predict how these changes will affect its activity and other properties. This iterative process of design, synthesis, and testing, guided by in silico predictions, is a key strategy for developing new and improved drugs. nih.gov

Mathematical Modeling of Preclinical Drug Response and Dosing Strategies

Mathematical modeling has emerged as a powerful tool for understanding and predicting the response to cancer therapies, including lapatinib. tandfonline.com These models can integrate data from various sources, including in vitro experiments, animal studies, and clinical trials, to provide a quantitative framework for optimizing treatment strategies. plos.orgnih.gov

Modeling In Vitro Cellular Dynamics and Dose-Response

Mathematical models can be used to describe the dynamics of cancer cells in response to lapatinib treatment in vitro. plos.orgnih.gov These models can capture key cellular processes, such as proliferation, death, and the development of resistance. By fitting these models to experimental data, it is possible to estimate key parameters that characterize the drug's effect, such as the concentration required to inhibit cell growth by 50% (IC50). frontiersin.org

More sophisticated models can go beyond simple dose-response curves to provide a more mechanistic understanding of the drug's effects. For example, models have been developed that can distinguish between cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects. biorxiv.org These models can be particularly useful for understanding the time-course of drug response and for predicting the effects of different dosing schedules. biorxiv.org

Predictive Models for In Vivo Tumor Growth Inhibition and Optimal Scheduling in Animal Models

Translating in vitro findings to in vivo efficacy is a major challenge in drug development. researchgate.net Mathematical models can help to bridge this gap by integrating pharmacokinetic data (how the drug is absorbed, distributed, metabolized, and excreted) with in vitro dose-response data to predict tumor growth inhibition in animal models. tandfonline.comresearchgate.net

These models can be used to simulate the effects of different dosing schedules, such as continuous versus intermittent dosing, on tumor growth. plos.orgnih.gov For example, modeling has been used to investigate whether high-dose, intermittent administration of lapatinib could be more effective than standard continuous dosing. nih.govnih.gov These simulations can help to identify promising dosing strategies that can then be tested in preclinical and clinical studies. nih.gov The Norton-Simon model, for instance, has been used to rationalize intermittent dosing schedules for lapatinib. nih.govnih.gov

Furthermore, these models can account for the complexities of the in vivo environment, such as drug penetration into the tumor and the presence of drug resistance. plos.orgnih.gov By incorporating these factors, it is possible to develop more realistic and predictive models of tumor response. For instance, studies in mice have shown that lapatinib concentrations are significantly higher in tumors than in plasma, a finding that has important implications for dosing. plos.org

Advanced Preclinical Research Methodologies and Models

In Vitro Cell Line Models and Functional Assays

In vitro models, utilizing established cancer cell lines, are a cornerstone of preclinical research. They provide a controlled environment to study the direct effects of drugs on cancer cells.

Establishment of Lapatinib-Sensitive and Resistant Cell Lines

To investigate the mechanisms of both sensitivity and resistance to lapatinib (B449), researchers have developed numerous cell line models. Lapatinib-sensitive lines, often those overexpressing HER2, show growth inhibition and apoptosis upon treatment. nih.gov For instance, HER2-overexpressing breast cancer cell lines like BT-474 and SK-BR-3 are sensitive to lapatinib. nih.gov Conversely, lapatinib-resistant cell lines are crucial for understanding how tumors evade treatment. These are often established by exposing sensitive parent cell lines to gradually increasing concentrations of lapatinib over an extended period. frontiersin.orgfrontiersin.orgmdpi.com For example, lapatinib-resistant versions of the SKBR3 and BT474 breast cancer cell lines (SKBR3-L and BT474-L) were created by treating the cells with escalating doses of lapatinib for six months. frontiersin.orgfrontiersin.org Similarly, a lapatinib-resistant gastric cancer cell line, SUN216/LR, was established by exposing the SUN216 cell line to increasing doses of lapatinib for approximately 12 weeks. amegroups.org

The development of these resistant lines allows for comparative studies to identify the molecular changes that drive resistance. While direct use of Lapatinib-13C2,15N in the establishment of these lines is not the primary application, this stable isotope-labeled version is invaluable for accurately quantifying lapatinib levels in various experimental settings, ensuring precise drug exposure in both sensitive and resistant cells during mechanistic studies. nih.govplos.org

High-Throughput Screening for Modulators of Lapatinib Sensitivity

High-throughput screening (HTS) is a powerful technique used to test large libraries of compounds to identify those that can enhance or restore sensitivity to a drug like lapatinib. nih.govfindaphd.com This can involve screening for small molecules, siRNAs, or other agents that, when combined with lapatinib, result in a synergistic anti-cancer effect, especially in resistant cells. findaphd.com HTS platforms can be based on various readouts, including cell viability, apoptosis, or specific signaling pathway activity. nih.gov

For instance, HTS can be employed to find "binary drugs" or "drug sensitizers"—small chemical fragments that enhance the killing effect of an anticancer agent. findaphd.com While the primary focus of HTS is often on identifying new therapeutic agents, the principles can be adapted to screen for compounds that overcome lapatinib resistance. The use of advanced screening technologies, including those based on microfluidics and automated imaging, allows for the rapid and efficient testing of thousands of potential modulators. findaphd.com

In Vivo Animal Models for Mechanistic and Efficacy Studies

Xenograft and Syngeneic Tumor Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical tool. mdpi.com These models have been instrumental in evaluating the in vivo efficacy of lapatinib against various cancers. For example, lapatinib has been shown to inhibit tumor growth in xenograft models of HER2-overexpressing breast cancer (BT474) and gastric cancer (NCI-N87). mdpi.comcaymanchem.com Studies have also utilized xenografts to investigate lapatinib's effect in combination with other therapies, such as radiation. researchgate.net In a mouse bladder tumor xenograft model, combining lapatinib with radiation resulted in a significant suppression of tumor growth compared to either treatment alone. researchgate.net

Syngeneic models, where cancer cells from a specific mouse strain are implanted into immunocompetent mice of the same strain, are particularly valuable for studying the interaction between the tumor, the immune system, and the therapeutic agent. mdpi.comnih.gov For instance, the efficacy of lapatinib has been tested in syngeneic tumor models using mammary tumor cell lines derived from MMTV-erbB-2 transgenic mice. nih.gov These studies demonstrated that lapatinib significantly inhibited tumor growth in vivo. nih.gov

Stable isotope-labeled compounds like this compound are critical in these in vivo studies for pharmacokinetic and pharmacodynamic analyses. They can be used as internal standards to accurately measure the concentration of unlabeled lapatinib in plasma and tumor tissue, helping to correlate drug exposure with anti-tumor effects. nih.govplos.org For example, a study using BT474 xenografts in mice utilized [2H3, 13C2, 15N]-lapatinib as an internal standard to determine lapatinib concentrations in tumor tissue via LC/MS/MS. nih.govplos.org

Model Type Description Application in Lapatinib Research Key Findings
Xenograft Human tumor cells implanted in immunodeficient mice. mdpi.comEfficacy testing, combination therapy studies.Lapatinib inhibits growth of HER2+ breast and gastric cancer xenografts. mdpi.comcaymanchem.com Combination with radiation enhances tumor suppression. researchgate.net
Syngeneic Mouse tumor cells implanted in immunocompetent mice of the same strain. mdpi.comnih.govStudying tumor-immune interactions, efficacy testing.Lapatinib significantly inhibits tumor growth in MMTV-erbB-2 derived syngeneic models. nih.gov

Transgenic Animal Models for Specific Molecular Pathways

Genetically engineered mouse models (GEMMs), where specific genes are altered to mimic human cancers, provide a powerful platform for studying the role of specific molecular pathways in tumor development and therapeutic response. unclineberger.org MMTV-neu and MMTV-HER2 transgenic mice, which develop mammary tumors due to the overexpression of the rat (neu) or human (HER2) ortholog of ERBB2, have been extensively used to test the efficacy of HER2-targeted therapies like lapatinib. mdpi.comnih.gov

These models have been crucial for demonstrating the potent anti-tumor activity of lapatinib in HER2-driven breast cancer and for studying the mechanisms of acquired resistance. unclineberger.orgresearchgate.net For example, in the MMTV-c-neu model, tumors initially show a complete response to lapatinib, but resistant tumors eventually develop, providing a model to study and test therapies against lapatinib-refractory disease. researchgate.net Studies in these models have also shown that HER4 upregulation may play a key role in the survival of cancer cells after they develop resistance to lapatinib. oatext.com

Omics Technologies in Preclinical Lapatinib Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized preclinical research by providing a global view of the molecular changes induced by drugs like lapatinib. nih.govfrontiersin.org These approaches are used to identify biomarkers, understand resistance mechanisms, and discover new therapeutic targets. nih.gov

In the context of lapatinib research, proteomics has been used to analyze changes in protein expression and phosphorylation in response to the drug. For example, phosphoproteomics has been used to study how lapatinib affects downstream signaling pathways like PI3K/Akt and MAPK. researchgate.net One study found that proteins such as TRIM28, HSP90alpha, and myosin-9 were specifically dephosphorylated in breast cancer cells treated with lapatinib. researchgate.net Another proteomic study on the SK-BR-3 breast cancer cell line revealed that lapatinib treatment increased the expression of proteins associated with mitochondrial function and cellular respiration. frontiersin.org

The integration of multi-omics data from preclinical models, such as cell lines and xenografts, provides a comprehensive understanding of lapatinib's mechanism of action and the complex landscape of drug resistance. nih.govresearchgate.net This knowledge is critical for the development of more effective treatment strategies for patients with HER2-positive cancers.

Omics Technology Application in Lapatinib Research Key Findings
Proteomics Analyzing changes in protein expression and phosphorylation.Identified dephosphorylation of specific proteins (TRIM28, HSP90alpha) upon lapatinib treatment. researchgate.net
Phosphoproteomics Studying effects on signaling pathways.Revealed reactivation of the PI3K/Akt pathway as a resistance mechanism. researchgate.net
Transcriptomics (RNA-Seq) Examining changes in gene expression.Showed lapatinib's inability to alter certain signaling pathways in the presence of human serum or EGF. frontiersin.org
Metabolomics Investigating changes in cellular metabolism.Lapatinib treatment was found to enhance cellular respiration in HER2-positive cancer cells. frontiersin.org

Gene Expression Profiling (e.g., Microarrays, RNA-Seq) for Pathway Delineation

Gene expression profiling provides a global view of the transcriptional changes that occur within a cancer cell upon treatment with a therapeutic agent. By measuring the expression levels of thousands of genes simultaneously using techniques like microarrays and RNA-sequencing (RNA-Seq), researchers can delineate the cellular pathways modulated by the drug and uncover molecular signatures associated with sensitivity or resistance.

In the context of Lapatinib, gene expression studies have been pivotal in understanding its effects beyond simple kinase inhibition. Analysis of breast cancer cell lines with varying sensitivities to Lapatinib revealed a panel of five genes (including RB1CC1, FOXO3A, NR3C1, and ERBB3) whose expression patterns directly correlated with the degree of drug sensitivity. researchgate.netnih.gov The expression of these genes was observed to switch from up-regulated in sensitive cells to down-regulated in insensitive cells, suggesting their potential as early response biomarkers. researchgate.net

Further studies using gene expression profiling on Lapatinib-sensitive and -resistant breast cancer cell lines identified a total of 1,657 differentially expressed genes (DEGs) in the resistant cells. nih.gov Pathway enrichment analysis of these DEGs showed that they were primarily involved in processes such as the cell cycle, regulation of the actin cytoskeleton, and focal adhesion, providing insights into the complex mechanisms of acquired resistance. nih.gov In HER2-positive cell lines, profiling revealed that Lapatinib treatment modulated genes involved in cell cycle control, glycolysis, and fatty acid metabolism, and notably stimulated the expression of estrogen and progesterone (B1679170) receptors. aacrjournals.org This highlights the crosstalk between different signaling pathways in response to HER2/EGFR inhibition.

Table 1: Selected Gene Expression Findings in Response to Lapatinib

Model System Methodology Key Findings Implication Reference(s)
Panel of breast cancer cell lines (BT474, SKBR3, etc.) Microarray, qPCR Identified 5 genes (RB1CC1, FOXO3A, NR3C1, ERBB3, CCND1) whose expression correlates with Lapatinib sensitivity. Potential early biomarkers for predicting response. researchgate.netnih.gov
BT474 (sensitive) vs. BT474-J4 (resistant) breast cancer cells Gene Expression Omnibus (GEO) database analysis Identified 1,657 differentially expressed genes in resistant cells, enriched in cell cycle and focal adhesion pathways. Highlights pathways involved in acquired resistance. nih.gov
SKBR3 and BT-474 (HER2-positive) breast cancer cell lines Microarray (GSE38376, GSE16179) Identified differentially expressed genes in response to Lapatinib to understand resistance mechanisms. Provides insight into cell-line specific resistance drivers. f1000research.com
BT474 and T47D breast cancer cells Affymetrix Microarray Lapatinib induced a 7- to 11-fold increase in estrogen and progesterone receptor expression. Reveals crosstalk between HER2 and hormone receptor pathways. aacrjournals.org

Proteomics and Phosphoproteomics for Kinase Activity and Signaling Analysis

Proteomics and its sub-discipline, phosphoproteomics, offer a direct assessment of the changes in protein abundance and phosphorylation status, which is particularly relevant for studying kinase inhibitors like Lapatinib. These mass spectrometry-based techniques, which often rely on stable isotope labeling for accurate quantification, provide a functional readout of cellular signaling networks. aacrjournals.orgtum.de

Proteomics: Global proteomic analyses have been employed to comprehensively map the cellular response to Lapatinib. In one study using HER2-overexpressing SKBR3 breast cancer cells, 1,224 unique proteins were identified, with 67 showing a significant change in abundance after Lapatinib treatment. nih.govresearchgate.net Of these, the abundance of Centromere Protein E (CENPE) was increased, and subsequent experiments showed that inhibiting CENPE enhanced cell death in the presence of Lapatinib, suggesting it as a potential combination target. nih.gov Another proteomic study on SK-BR-3 cells identified 350 differentially expressed proteins following Lapatinib exposure. frontiersin.org A notable finding was the increased expression of proteins associated with mitochondrial function and cellular respiration, an effect not observed at the transcriptomic level, pointing to a novel mechanism of action for Lapatinib. frontiersin.org

Phosphoproteomics: As Lapatinib directly inhibits the kinase activity of EGFR and HER2, phosphoproteomics is an invaluable tool for measuring its direct effects and downstream consequences. amegroups.org Studies in oesophago-gastric adenocarcinoma patient biopsies demonstrated that Lapatinib treatment resulted in a significant drop in the phosphorylation of HER2 and EGFR. amegroups.orgnih.gov This inhibition of receptor tyrosine kinase (RTK) activation was associated with a reduction in downstream signaling through the PI3K/AKT and MAPK/ERK pathways. amegroups.orgnih.govnih.gov

Phosphoproteomic profiling has been crucial in uncovering mechanisms of acquired resistance. In a Lapatinib-resistant breast cancer cell line model, multi-omic analysis, including phosphoproteomics, identified over 15,000 phosphopeptides. aacrjournals.orgtum.de This deep analysis confirmed known resistance mechanisms like the overexpression of the AXL receptor tyrosine kinase and revealed an extensive, phosphorylation-mediated reprogramming of glycolytic activity. aacrjournals.org Another study identified p21-activated kinase 2 (PAK2) as a therapeutic target to overcome Lapatinib resistance in HER2-positive breast cancer cells through phosphoproteomic screening. nih.gov Similarly, in gastric cancer cells, phosphoproteomics identified that resistance to Lapatinib was associated with the activation of a MET-driven signaling cascade that reactivated the PI3K/AKT and MAPK/ERK pathways. portlandpress.comnih.gov

Table 2: Key Proteomic and Phosphoproteomic Findings for Lapatinib

Model System Methodology Key Findings Implication Reference(s)
SKBR3 breast cancer cells Ion-current-based LC-MS 67 proteins showed altered abundance; CENPE was upregulated and found to enhance survival. CENPE is a potential target for combination therapy. nih.gov
SK-BR-3 breast cancer cells Proteomic profiling 350 proteins differentially expressed; increased expression of mitochondrial/respiration proteins. Suggests a novel mechanism of action involving enhanced cellular respiration. frontiersin.org
Oesophago-gastric adenocarcinoma patient biopsies Proteomic analysis Demonstrated target inhibition (P-ERBB2, P-EGFR, P-PI3K, P-AKT, P-ERK). Confirmed on-target drug activity in a clinical setting. nih.govnih.gov
BT-474 Lapatinib-sensitive vs. -resistant cells Mass spectrometry-based proteomics & phosphoproteomics Resistance associated with AXL overexpression and phosphorylation-mediated reprogramming of glycolysis. Reveals multiple, pharmacologically actionable resistance mechanisms. aacrjournals.org
SNU216 Lapatinib-sensitive vs. -resistant gastric cancer cells Phosphoproteomic analysis Resistance driven by MET-dependent activation of PI3K/AKT and MAPK/ERK pathways. MET inhibition is a strategy to overcome resistance. portlandpress.comnih.gov
SKBR3 Lapatinib-sensitive vs. -resistant cells SILAC-based phosphoproteomics Identified PAK2 as a therapeutic target in resistant cells. PAK2 inhibition can re-sensitize resistant cells to Lapatinib. nih.gov

Metabolomics in Preclinical Drug Response Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells and tissues, provides a snapshot of the physiological state of a cell and can reveal metabolic reprogramming in response to drug treatment. mdpi.com The use of stable isotope tracers in metabolomics experiments allows for the dynamic tracking of metabolic fluxes through various pathways. frontiersin.orgnih.gov Quantitative metabolomics relies on analytical platforms like liquid chromatography-mass spectrometry (LC-MS), where standards such as this compound are crucial for accurate drug quantification and understanding its impact on the metabolome. karmanos.org

Preclinical studies have begun to unravel the metabolic consequences of Lapatinib action and resistance. A multi-omic approach in a Lapatinib-resistant breast cancer model showed that resistance was accompanied by widespread changes in glycolytic metabolites, supporting the phosphoproteomic finding of reprogrammed glycolysis. aacrjournals.org Another study using high-resolution mass spectrometry (LC-HRMS) performed global metabolomics profiling on Lapatinib-resistant HER2+ breast cancer cells. nih.gov The results indicated that acquired resistance is associated with considerable and distinct alterations in cellular metabolic signatures, which could provide new avenues for overcoming drug resistance. nih.gov These studies underscore the importance of metabolic adaptations in cancer cells as they evade targeted therapies.

Table 3: Metabolomic Insights into Lapatinib Action and Resistance

Model System Methodology Key Findings Implication Reference(s)
BT-474 Lapatinib-sensitive vs. -resistant cells Integrated proteomics, phosphoproteomics, and metabolomics Resistance is accompanied by widespread changes in glycolytic metabolites. Metabolic reprogramming is a key feature of Lapatinib resistance. aacrjournals.org
HCC1954 Lapatinib-resistant HER2+ breast cancer cells LC-HRMS-based global metabolomics Identified distinct metabolic signatures and pathway alterations in resistant cells compared to parental cells. Understanding metabolic changes is crucial for developing strategies to overcome resistance. nih.gov
General Cancer Cell Lines Stable isotope-resolved metabolomics (SIRM) SIRM provides a dynamic view of metabolic pathway activities in response to drugs. This methodology can be applied to study Lapatinib's impact on metabolic fluxes. frontiersin.org

Ex Vivo Culture and Biopsy Analysis for Mechanistic Insights

Ex vivo models, which involve the culture of fresh patient-derived tissues or biopsies outside the body, serve as a critical bridge between in vitro cell line studies and in vivo clinical trials. crownbio.commdpi.com This approach allows for the study of drug effects in the context of the native tumor microenvironment and patient-specific biology.

The utility of ex vivo analysis has been demonstrated in studies of Lapatinib. In a trial involving patients with HER2-overexpressing oesophago-gastric adenocarcinoma, biopsies were taken at baseline and some were cultured ex vivo with Lapatinib. nih.govnih.gov The molecular response in these ex vivo-treated biopsies, specifically the reduction in phosphorylated HER2 and EGFR, showed a high concordance rate (89-100%) with the in vivo response observed in patients after 10 days of Lapatinib therapy. nih.gov This suggests that ex vivo assays could serve as a predictive tool for patient response. nih.gov

Furthermore, ex vivo cultures of tumor cells derived from the brains of mice with breast cancer metastases were used to study drug sensitivity. nih.gov These cultures maintained HER2 expression and remained sensitive to Lapatinib, allowing for detailed in vitro investigation of drug response in cells that had been previously exposed to the drug in vivo. nih.gov An in vitro chemoresponse assay using first-passage primary cultures from human breast carcinomas found that 9% of specimens were responsive to Lapatinib, a rate consistent with clinical observations, further validating the use of primary culture models to assess drug sensitivity. ascopubs.org These methodologies provide invaluable mechanistic insights and have the potential to guide personalized therapy decisions.

Table 4: Findings from Ex Vivo and Biopsy Analyses of Lapatinib

Model System Methodology Key Findings Implication Reference(s)
Oesophago-gastric adenocarcinoma patient biopsies Ex vivo organ culture and proteomic analysis of biopsies Ex vivo P-HER2/P-EGFR reduction accurately predicted in vivo response (89-100% concordance). Ex vivo assays can potentially predict patient response to Lapatinib. nih.govnih.gov
231-BR-HER2 brain metastatic tumor cells from mice Ex vivo culture of tumor cells post-in vivo treatment Cultured cells maintained HER2 expression and remained sensitive to Lapatinib in vitro. Provides a model system to study drug sensitivity in cells pre-exposed to Lapatinib in vivo. nih.gov
55 primary cultures of human breast carcinomas In vitro chemoresponse assay on first-passage cultures 9% of primary tumor cultures were responsive to Lapatinib. The assay's response rate mirrors clinical response rates, suggesting its predictive utility. ascopubs.org
Metastatic parotid squamous cell carcinoma Ex vivo drug screening on patient-derived cells Guided a successful targeted therapy regimen (trastuzumab-lapatinib). Demonstrates the power of ex vivo functional testing for personalized medicine. frontiersin.org

Future Directions and Emerging Research Avenues for Lapatinib 13c2,15n

Exploration of Novel Preclinical Applications for Isotope-Labeled Lapatinib (B449)

Isotopically labeled versions of lapatinib, such as those containing deuterium (B1214612) ([D6]-Lapatinib or Lapatinib-d4), are primarily utilized as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nucleosyn.commedchemexpress.comresearchgate.net This application is crucial for pharmacokinetic studies, enabling precise measurement of the drug's concentration in biological matrices. researchgate.net The unique mass of Lapatinib-13C2,15N allows it to be distinguished from the unlabeled drug, thereby correcting for variability in sample extraction and matrix effects, which is essential for accurate therapeutic drug monitoring and pharmacokinetic modeling. researchgate.net

Beyond its role as an internal standard, this compound opens up new avenues for preclinical investigation:

Metabolic Fate and Pathway Analysis: The stable isotopes in this compound can be traced through metabolic pathways. This allows researchers to identify and quantify metabolites of lapatinib in various preclinical models, providing a deeper understanding of its biotransformation.

Target Engagement and Occupancy Studies: Advanced mass spectrometry techniques can be employed to quantify the binding of this compound to its target receptors, EGFR and HER2, within tumor cells and tissues. This provides direct evidence of target engagement and can help in understanding the relationship between drug concentration and target inhibition.

Molecular Imaging: While not a primary application, the incorporation of specific isotopes could be explored for its potential in advanced molecular imaging techniques, offering a non-invasive way to study drug distribution and target binding in vivo.

Comprehensive Multi-Omics Integration for Systems-Level Understanding of Lapatinib Action and Resistance

The emergence of acquired resistance to lapatinib is a significant clinical hurdle. frontiersin.org A systems-level understanding of the molecular changes that drive resistance is crucial for developing effective countermeasures. Integrating multiple "omics" disciplines offers a powerful approach to unravel these complex mechanisms. researchgate.netbiorxiv.org

Future research involving this compound can be significantly enhanced by a multi-omics approach:

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can identify global changes in protein expression in response to lapatinib treatment. aacrjournals.org Using this compound in combination with quantitative proteomics would allow for precise correlation of drug levels with changes in the proteome and, more specifically, the phosphoproteome, revealing how signaling pathways are rewired in resistant cells. aacrjournals.org

Transcriptomics (RNA-seq): By combining data from this compound quantification with RNA sequencing, researchers can link drug exposure to changes in gene expression, identifying transcriptional adaptations that contribute to resistance. researchgate.net

Genomics (ATAC-seq): Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) can map changes in chromatin accessibility, providing insights into the epigenetic modifications that regulate gene expression in response to lapatinib. biorxiv.org

An integrative analysis of these multi-omics datasets can lead to the identification of novel biomarkers and therapeutic targets by creating a comprehensive picture of the cellular response to lapatinib. researchgate.netbiorxiv.org

Identification and Validation of Preclinical Biomarkers for Lapatinib Response and Resistance

The identification of reliable biomarkers is essential for predicting which patients are likely to respond to lapatinib and for monitoring the development of resistance. openaccessjournals.comnih.gov While HER2 overexpression is the primary biomarker for lapatinib sensitivity, other factors are emerging from preclinical and clinical studies. ascopubs.org

Future research directions in this area include:

Validating Known Biomarkers: Further preclinical studies are needed to validate the role of biomarkers such as activating mutations in PIK3CA, which have been associated with resistance to lapatinib. aacrjournals.org Other potential biomarkers that require further investigation include phosphorylated HER3 (pHER-3) and the absence of p53 expression, which have been linked to a better response to lapatinib. ascopubs.org

Discovering Novel Biomarkers: Multi-omics studies on lapatinib-resistant cell lines have identified novel potential biomarkers. For example, one study identified a nine-marker signature associated with lapatinib resistance. researchgate.net Further validation of such signatures in preclinical models is a critical next step.

Investigating Dynamic Biomarkers: The use of this compound in preclinical models allows for the study of dynamic changes in biomarkers in response to treatment. This could involve monitoring changes in receptor phosphorylation or downstream signaling proteins over time to understand the adaptive responses that lead to resistance.

Biomarker CategoryPotential BiomarkersImplication for Lapatinib Therapy
Response Prediction HER2 overexpression, pHER-3 expression, Lack of p53 expressionAssociated with increased sensitivity
Resistance Mechanisms PIK3CA mutations, AXL overexpression, Increased NRG1 expressionAssociated with reduced sensitivity or acquired resistance
Emerging Biomarkers Nine-marker gene signature, Hub genes (e.g., AURKB, GINS2)Potential for predicting resistance and identifying new therapeutic targets

Development of Advanced Preclinical Models for Translational Research

The translation of preclinical findings to clinical success relies on the use of robust and relevant cancer models. mdpi.com While traditional 2D cell cultures and cell line-derived xenografts (CDX) have been instrumental, more advanced models are needed to better recapitulate the complexity of human tumors. mdpi.comtandfonline.com

Future research with this compound should leverage these advanced models:

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better maintain the heterogeneity and molecular characteristics of the original tumor. mdpi.com Using this compound in PDX models can provide more clinically relevant data on efficacy, resistance mechanisms, and biomarker discovery.

Organoid and 3D Culture Systems: Three-dimensional organoid cultures can mimic the architecture and microenvironment of tumors more accurately than 2D cultures. mdpi.com These models are valuable for high-throughput screening of combination therapies with lapatinib and for studying resistance in a more physiological context.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors with specific genetic alterations relevant to human cancer can be invaluable for studying the efficacy of lapatinib in a more realistic setting, complete with an intact immune system.

Strategies to Overcome Preclinical Lapatinib Resistance

A primary goal of preclinical research is to develop strategies to overcome or bypass resistance to targeted therapies like lapatinib. oaepublish.com Several promising approaches are being investigated.

Combination Therapies: Combining lapatinib with other agents is a key strategy to enhance its efficacy and overcome resistance. oaepublish.com Preclinical studies have shown synergistic effects when lapatinib is combined with:

Chemotherapy: The combination with capecitabine (B1668275) is a clinically approved regimen. nih.gov

Other HER2-targeted agents: Combining lapatinib with pertuzumab, an antibody that inhibits HER2 dimerization, has shown promise in overcoming resistance mediated by the HER3 ligand NRG1. oncotarget.com

Inhibitors of downstream signaling pathways: Targeting the PI3K/Akt/mTOR pathway with inhibitors like everolimus (B549166) can restore sensitivity to HER2-targeted therapies. oaepublish.comaacrjournals.org

CDK4/6 inhibitors: Preclinical data suggests that combining lapatinib with CDK4/6 inhibitors could be an effective strategy. frontiersin.orgoaepublish.com

Targeting Alternative Resistance Pathways: Lapatinib resistance can be driven by the activation of alternative receptor tyrosine kinases (RTKs) like AXL or MET. aacrjournals.org Co-targeting these RTKs with specific inhibitors alongside lapatinib is a rational approach to reverse resistance.

Next-Generation Inhibitors: The development of irreversible pan-HER inhibitors like neratinib (B1684480) represents another strategy to overcome lapatinib resistance. mdpi.com

The use of this compound in these preclinical studies will be instrumental in understanding the pharmacodynamics of these combination therapies and in optimizing their efficacy.

Q & A

Q. How is Lapatinib-13C2,15N synthesized and characterized for use in isotopic tracing studies?

this compound is synthesized by incorporating stable isotopes (13C and 15N) at specific positions during chemical synthesis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation and purity, with 13C–15N coupling constants (e.g., 4–5 Hz) used to verify structural integrity . Mass spectrometry (MS) further validates isotopic enrichment and molecular weight consistency . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical validation criteria .

Q. What is the primary application of this compound in HER2-positive breast cancer research?

This isotopologue is used as a tracer to study lapatinib’s pharmacokinetics, metabolism, and target engagement in preclinical models. It enables quantification of drug distribution and interaction with ErbB1/ErbB2 tyrosine kinases using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its utility is highlighted in studies correlating HER2/neu amplification with therapeutic response, where isotopic labeling aids in distinguishing endogenous vs. administered drug signals .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS with selected reaction monitoring (SRM) is the gold standard, offering high sensitivity and specificity. Isotopic labeling reduces background interference, enabling precise measurement of drug concentrations in plasma, tumor tissues, or cellular lysates . Method validation should include linearity (e.g., 1–1000 ng/mL), recovery rates (>80%), and matrix effect assessments per NIH preclinical guidelines .

Q. How does isotopic labeling improve the study of lapatinib’s metabolic pathways?

Stable isotopes allow tracking of metabolic byproducts (e.g., hydroxylated or glucuronidated derivatives) without interference from endogenous compounds. For example, 15N labeling facilitates differentiation of parent drug vs. metabolites in hepatic microsomal assays, while 13C enables carbon flux analysis in metabolic stability studies .

Q. What are the critical storage conditions for this compound to ensure stability?

The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability studies recommend periodic purity checks via HPLC-UV or NMR, particularly after reconstitution in solvents like DMSO, which may accelerate isotopic exchange under suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lapatinib’s reported metabolic half-life across studies using this compound?

Discrepancies may arise from isotopic effects (e.g., kinetic isotope effects altering enzyme-substrate interactions) or methodological variability in LC-MS/MS parameters. To mitigate this, standardize incubation conditions (e.g., liver microsome concentration, NADPH cofactor levels) and validate assays with internal standards like Lapatinib-d4 . Cross-study comparisons should account for differences in species (human vs. murine models) and tumor microenvironments .

Q. What experimental design principles apply when using this compound to assess target engagement in vivo?

Use a crossover design with unlabeled vs. labeled lapatinib to control for baseline HER2/EGFR activity. Tumor samples should be analyzed via immunoprecipitation-MS to quantify kinase inhibition, with isotopic signals normalized to tissue weight and protein content. Include a negative control group (e.g., HER2-negative tumors) to validate specificity . Statistical power calculations must predefine effect sizes (e.g., ≥50% target inhibition) and adjust for multiple comparisons .

Q. How can researchers address challenges in detecting low-abundance isotopologues during metabolic flux analysis?

Optimize MS ionization parameters (e.g., electrospray ionization voltage) and employ high-resolution mass spectrometers (HRMS) to distinguish isotopic peaks. Data-independent acquisition (DIA) or parallel reaction monitoring (PRM) enhances sensitivity for trace metabolites . For complex matrices, pre-fractionation via solid-phase extraction (SPE) reduces ion suppression .

Q. What strategies validate the absence of isotopic interference in co-administered drug studies?

Conduct cross-reactivity assays using unlabeled lapatinib and other ErbB inhibitors (e.g., gefitinib) to confirm that 13C/15N signals are not confounded by structural analogs. Use stable isotope-labeled internal standards (SIL-IS) for absolute quantification and spike-recovery experiments to assess accuracy .

Q. How should researchers design a study to investigate lapatinib’s penetration of the blood-brain barrier (BBB) using this compound?

Employ a pharmacokinetic/pharmacodynamic (PK/PD) model with serial cerebrospinal fluid (CSF) sampling and brain tissue collection. Compare isotopic ratios in plasma vs. CSF to calculate BBB penetration efficiency. Validate findings with in situ perfusion models and correlate with HER2 expression in brain metastases . Include positron emission tomography (PET) imaging with 11C-labeled lapatinib for spatial resolution, though this requires separate radiochemical synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.